1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the decanoylamino group, followed by the acetylation and carbohydrazonoyl formation. The final step involves the coupling of the naphthyl and dimethoxybenzoate moieties. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, while in industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate stands out due to its unique combination of functional groups and structural features. Similar compounds might include other naphthyl or benzoate derivatives, but the presence of the decanoylamino and carbohydrazonoyl groups adds to its distinctiveness. Some similar compounds include 4-BR-2-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate .
Properties
CAS No. |
764653-74-9 |
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Molecular Formula |
C32H39N3O6 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
[1-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C32H39N3O6/c1-4-5-6-7-8-9-10-15-30(36)33-22-31(37)35-34-21-26-25-14-12-11-13-23(25)16-18-27(26)41-32(38)24-17-19-28(39-2)29(20-24)40-3/h11-14,16-21H,4-10,15,22H2,1-3H3,(H,33,36)(H,35,37)/b34-21+ |
InChI Key |
NVZLQQVYTKRWPU-KEIPNQJHSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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